Diethyl (ethoxyacetyl)phosphonate
CAS No.: 30492-56-9
Cat. No.: VC3707124
Molecular Formula: C8H17O5P
Molecular Weight: 224.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30492-56-9 |
|---|---|
| Molecular Formula | C8H17O5P |
| Molecular Weight | 224.19 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-2-ethoxyethanone |
| Standard InChI | InChI=1S/C8H17O5P/c1-4-11-7-8(9)14(10,12-5-2)13-6-3/h4-7H2,1-3H3 |
| Standard InChI Key | CNRJHNUKTBRUGP-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)P(=O)(OCC)OCC |
| Canonical SMILES | CCOCC(=O)P(=O)(OCC)OCC |
Introduction
Chemical Identity and Structure
Diethyl (ethoxyacetyl)phosphonate is identified by the CAS registry number 30492-56-9. It belongs to the broader class of organophosphorus compounds, specifically phosphonates with ester functional groups. The molecular structure features a central phosphorus atom bonded to oxygen atoms, with two ethyl ester groups and an ethoxyacetyl moiety.
Basic Chemical Properties
The compound has a molecular formula of C₈H₁₇O₅P and contains the following structural elements:
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A phosphonic acid core structure
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Two ethyl ester groups (diethyl phosphonate)
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An ethoxyacetyl functional group
Structural Identifiers
The compound can be uniquely identified using several chemical notation systems as shown in Table 1.
Table 1: Structural Identifiers of Diethyl (ethoxyacetyl)phosphonate
| Identifier Type | Value |
|---|---|
| CAS Number | 30492-56-9 |
| Molecular Formula | C₈H₁₇O₅P |
| InChI | InChI=1S/C8H17O5P/c1-4-11-7-8(9)14(10,12-5-2)13-6-3/h4-7H2,1-3H3 |
| InChIKey | CNRJHNUKTBRUGP-UHFFFAOYSA-N |
| SMILES | O=C(COCC)P(=O)(OCC)OCC |
The InChI and SMILES notations provide standardized representations of the molecular structure, allowing for unambiguous identification across chemical databases and literature .
Physical and Chemical Characteristics
Diethyl (ethoxyacetyl)phosphonate exhibits physical and chemical properties typical of organophosphorus compounds, particularly phosphonates with ester functionalities.
Solubility and Physical State
The compound is generally soluble in organic solvents, which enhances its utility in various formulations and applications. This solubility profile is consistent with its molecular structure, featuring both polar functional groups and hydrocarbon segments .
Reactivity and Stability
The presence of the ethoxyacetyl group contributes significantly to the compound's reactivity profile and potential interactions with biological systems. Like many phosphonates, it likely exhibits:
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Ability to form stable complexes with metal ions
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Moderate hydrolytic stability under neutral conditions
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Potential for transesterification reactions
Synthesis Methods
Several methods can be employed for the synthesis of diethyl (ethoxyacetyl)phosphonate and related compounds, with the Michaelis-Arbuzov reaction being particularly important.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction represents a key synthetic pathway for phosphonates like diethyl (ethoxyacetyl)phosphonate. This reaction typically involves trialkyl phosphites reacting with alkyl halides to form phosphonates .
Microwave-Assisted Synthesis
Recent advancements have optimized the synthesis of similar phosphonate compounds using microwave-assisted techniques, which offer several advantages:
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Accelerated reaction rates
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Higher yields (often >90% molar yield)
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Reduced reaction times
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Better selectivity between primary and secondary halogens
The reactivity of halogen atoms in precursor compounds can be selectively enhanced using microwave heating, with different temperatures required for primary versus secondary halogen reactions. For example, similar phosphonate compounds have been synthesized at temperatures of 150-190°C with reaction times of 30-190 minutes under microwave conditions .
Applications and Biological Activity
Diethyl (ethoxyacetyl)phosphonate has several potential applications across different fields, driven by its structural features and chemical properties.
Agricultural Applications
As an organophosphorus compound with a phosphonate group, it may have applications in agriculture as:
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A potential herbicide component
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Plant growth regulator
| Brand Reference | Product Name | Purity | Status |
|---|---|---|---|
| IN-DA0030D7 | Phosphonic acid, (ethoxyacetyl)-, diethyl ester (8CI,9CI) | Not specified | Available |
| 3D-FBA49256 | Diethyl (2-ethoxyacetyl)phosphonate | Min. 95% | Discontinued |
The commercial availability of this compound with specified purity standards indicates its utility for research and development purposes, though some product options may be discontinued .
Analytical Characterization
For proper identification and quality control of diethyl (ethoxyacetyl)phosphonate, various analytical techniques can be employed.
Spectroscopic Analysis
Typical characterization methods include:
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¹H NMR and ¹³C NMR spectroscopy for structural confirmation
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GC/MS for purity assessment and molecular weight confirmation
Similar phosphonate compounds have been characterized using GC/MS with electron impact ionization, which provides retention time data and fragmentation patterns for positive identification .
Related Compounds and Structural Analogues
Understanding structural analogs of diethyl (ethoxyacetyl)phosphonate provides context for its properties and potential applications.
Comparison with Similar Phosphonates
Diethyl (ethoxymethyl)phosphonate (CAS: 10419-80-4) represents a structurally related compound with formula C₇H₁₇O₄P, differing slightly from our target compound (C₈H₁₇O₅P). This related compound lacks the carbonyl group present in diethyl (ethoxyacetyl)phosphonate, which likely results in different reactivity profiles and applications .
Both compounds share:
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Diethyl phosphonate core structure
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Ethoxy substituent
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Similar physical properties and solubility patterns
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